2,4-Oxazolidinedione

Overview

Description

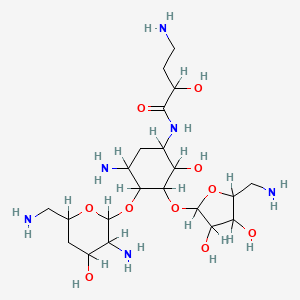

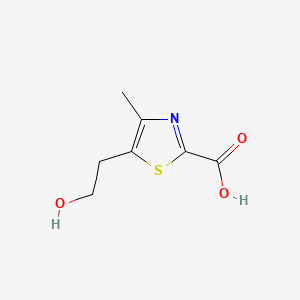

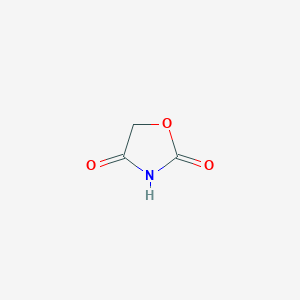

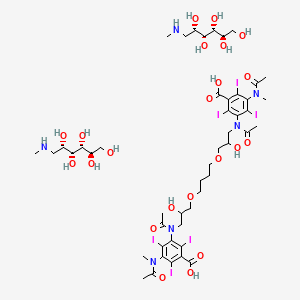

2,4-Oxazolidinedione is an organic compound with the formula HN(CO)2OCH2. It is a white solid . This core structure is found in a variety of anticonvulsant drugs . The parent compound is obtained by treating chloroacetamide with bicarbonate . It is also used as a reactant in the synthesis of nickel benzoannulated or naphthoannulated β-oxatetraazachlorin complex and as a cathepsin K inhibitor .

Synthesis Analysis

The synthesis of 2,4-oxazolidinedione and its derivatives has been discussed in a paper by Michihiro Kobayashi, Masashi Kitazawa, and Takenao Saito . Another study shows that oxazolidinones can be synthesized from various propargylic amines and CO2 under mild reaction conditions . A catalytic asymmetric dihydroxylation (ADH) of (4 S)-3- ((E)-3′-substituted-2′-propenoyl)-4-isopropyl-2-oxazolidinone 1a and 1b resulted in the in situ rearrangement of the initially produced diols or its osmates to provide 3- ((1’S)-1′- isopropyl-2′-hydroxyethyl)-5- (S)-5- ((1’R)-1′- hydroxybenzyl (2a) and -hydroxyethyl (2b))-2,4-oxazolidinedione .

Molecular Structure Analysis

The molecular structure of 2,4-Oxazolidinedione includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .

Chemical Reactions Analysis

Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They inhibit translation of natural mRNA templates but have no significant effect on poly (A)-dependent translation . Various oxazolidinones inhibit ribosomal peptidyltransferase activity in the simple reaction of 70 S ribosomes using initiator-tRNA or N-protected CCA-Phe as a P-site substrate and puromycin as an A-site substrate .

Physical And Chemical Properties Analysis

The molecular weight of 2,4-Oxazolidinedione is 101.06 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of 2,4-Oxazolidinedione is 101.011292958 g/mol .

Scientific Research Applications

Antibiotic Development

2,4-Oxazolidinedione: derivatives are pivotal in the development of a new class of antibiotics known as oxazolidinones . These compounds have a unique mechanism of action, inhibiting protein synthesis in bacteria, which makes them effective against multidrug-resistant Gram-positive pathogens. The synthesis and biological activity of oxazolidinones, including well-known drugs like Linezolid and Tedizolid , are of significant interest due to their high antibiotic efficiency and low susceptibility to resistance mechanisms .

Carbon Dioxide Fixation

The chemical structure of 2,4-Oxazolidinedione allows for its use in carbon dioxide fixation reactions. These reactions are crucial for environmental chemistry as they provide a method to incorporate CO2, a greenhouse gas, into valuable chemicals. The solvent-free conditions for synthesizing 2-oxazolidinone frameworks through CO2 fixation offer a sustainable approach to utilizing CO2 and reducing its atmospheric concentration .

Asymmetric Synthesis

2,4-Oxazolidinedione: is used in asymmetric synthesis to produce optically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. The highly stereoselective formation of 2,4-Oxazolidinedione derivatives ensures the production of enantiomerically enriched pharmaceuticals .

Analytical Chemistry

In analytical chemistry, 2,4-Oxazolidinedione and its derivatives are analyzed using various techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors. These methods are essential for determining the concentration of oxazolidinones in biological fluids, tissues, drugs, and natural waters, which is crucial for both pharmacokinetics and environmental monitoring .

Drug Delivery Systems

The poor water solubility of oxazolidinone antibiotics poses a challenge for their delivery. Research in this area focuses on developing drug delivery systems that can effectively transport these antibiotics to their target sites. This includes the design of nanoparticles and other carriers that can encapsulate the drug and release it in a controlled manner .

Antibiotic Resistance Studies

2,4-Oxazolidinedione: derivatives are at the forefront of research on antibiotic resistance. Studies involve understanding the emergence and spread of antibiotic-resistant microorganisms, developing new antibiotic therapies and vaccines, and formulating strategies for the responsible use of antibiotics to reduce the risk of infections, especially in healthcare settings .

Mechanism of Action

Future Directions

Oxazolidinones are a recent class of synthetic antibiotics active against a wide spectrum of multidrug-resistant Gram-positive bacteria . Their unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are being discussed . Their biological activity is carefully analyzed, together with the drug delivery systems recently developed to overcome the poor oxazolidinone water solubility .

properties

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Oxazolidinedione | |

CAS RN |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?

A: While many 2,4-oxazolidinediones display anticonvulsant activity, this property is not universal within the class. Structural modifications, particularly at the N3 and C5 positions, significantly influence both the potency and mechanism of action [, , ]. For instance, N3-alkylation of hydantoins, a closely related class of compounds, was found to dramatically decrease sodium channel binding affinity [].

Q2: Do 2,4-oxazolidinediones interact with targets other than sodium channels?

A: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to the zinc metalloenzyme carbonic anhydrase II (CA II) with low micromolar affinity []. This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione coordinating to the active site zinc ion, along with hydrogen bonding interactions between the oxazolidinedione ring oxygen and the CA II protein backbone [].

Q3: How does the demethylation of trimethadione contribute to its anticonvulsant effects?

A: Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione), a known anticonvulsant, undergoes metabolic demethylation in the liver to produce 5,5-dimethyl-2,4-oxazolidinedione (DMO) [, ]. While trimethadione itself possesses anticonvulsant properties, research suggests that DMO, its major metabolite, also contributes to the overall anticonvulsant effect. DMO accumulates in the body upon chronic trimethadione administration, reaching levels higher than the parent drug [, ]. DMO itself exhibits anticonvulsant activity against various seizure models, suggesting that it contributes significantly to the therapeutic effect observed with trimethadione [, ].

Q4: What is the significance of 5,5-dimethyl-2,4-oxazolidinedione (DMO) in acid-base balance?

A: DMO, a weak acid, has been extensively used to study intracellular pH regulation [, , , ]. Its ability to passively diffuse across cell membranes in its non-ionized form allows researchers to estimate intracellular pH based on its distribution between intra- and extracellular compartments [, , , ]. Studies have shown that DMO administration can alter acid-base balance. In rats, high doses of DMO led to a decrease in plasma bicarbonate and chloride levels, as well as a decrease in intracellular pH of skeletal muscle []. Similar effects on plasma bicarbonate were observed in dogs []. These findings suggest that DMO can influence both extracellular and intracellular pH, potentially contributing to its anticonvulsant activity [].

Q5: What is the basic chemical structure of 2,4-oxazolidinedione?

A5: 2,4-Oxazolidinedione consists of a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The ring includes a carbonyl group at positions 2 and 4, giving it the characteristic "dione" designation.

Q6: What are the molecular formula and weight of 2,4-oxazolidinedione?

A6: The molecular formula of 2,4-oxazolidinedione is C3H3NO3. Its molecular weight is 101.06 g/mol.

Q7: What spectroscopic techniques are used to characterize 2,4-oxazolidinediones?

A: Various spectroscopic methods are employed for the structural elucidation of 2,4-oxazolidinediones, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are particularly useful in determining the stereochemistry and conformation of these compounds [, ]. * High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is widely used to analyze and quantify 2,4-oxazolidinediones and their metabolites in biological samples [, ]. * Gas Chromatography (GC): GC, coupled with electron capture detection (ECD), enables sensitive and selective analysis of 2,4-oxazolidinediones in biological matrices after appropriate derivatization [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)